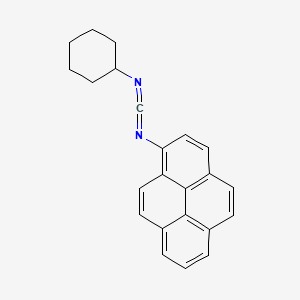

N-Cyclohexyl-N'-(1-pyrenyl)carbodiimide

Description

N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) is a water-soluble carbodiimide reagent widely used in biochemical and RNA structure probing applications. CMC facilitates covalent crosslinking between carboxyl and amine groups, making it a critical tool in peptide synthesis, affinity chromatography, and RNA modification studies . Its unique structure, featuring a cyclohexyl group and a morpholinoethyl moiety, enhances solubility in aqueous environments compared to traditional carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) .

CMC is particularly notable for its role in RNA pseudouridine (Ψ) detection. It selectively modifies Ψ at the N3 position, forming a stable adduct that blocks reverse transcription (RT) at the site of modification. This property underpins methods like Pseudo-seq and CMCT-based sequencing, enabling genome-wide mapping of Ψ with single-nucleotide resolution .

Properties

CAS No. |

98540-87-5 |

|---|---|

Molecular Formula |

C23H20N2 |

Molecular Weight |

324.4 g/mol |

InChI |

InChI=1S/C23H20N2/c1-2-7-19(8-3-1)24-15-25-21-14-12-18-10-9-16-5-4-6-17-11-13-20(21)23(18)22(16)17/h4-6,9-14,19H,1-3,7-8H2 |

InChI Key |

GSJAHPSIMGWTCS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Canonical SMILES |

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Other CAS No. |

98540-87-5 |

Synonyms |

N-cyclohexyl-N'-(1-pyrenyl)carbodiimide N-NCP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbodiimide Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between CMC and other carbodiimides:

Reactivity and Selectivity

- CMC vs. EDC: CMC and EDC are both water-soluble, but CMC exhibits unique specificity in RNA modification. EDC is primarily used for carboxyl-amine crosslinking in solution (e.g., immunoassays), while CMC’s tosylate counterion enhances stability in RNA probing . In gas-phase ion/ion reactions, CMC selectively labels carboxylic acids without requiring protonation, a limitation in solution-phase EDC reactions .

CMC vs. DCC :

CMC vs. CMCT :

Efficiency in Specific Reactions

- Esterification :

CMC is less efficient than DCC or EDCI in ester bond formation, as shown in synthetic studies of pyridomycin derivatives . - RNA Modification :

CMC outperforms EDC and DCC in Ψ detection due to its selective reactivity and stability. For example, Pseudo-seq achieves >90% accuracy in Ψ identification using CMC .

Limitations

- Sequence Bias : CMC-Ψ adducts exhibit variable reverse transcription stops depending on RNA sequence context, leading to moderate overlap between studies .

Data Table: Comparative Performance in RNA Modification

Notes on Discrepancies and Limitations

Future work should explore synthetic routes and applications of pyrenyl-modified carbodiimides for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.